Cas no 69491-47-0 (Pyrimidine, 5-(4-methoxyphenyl)-)

Pyrimidine, 5-(4-methoxyphenyl)-, is a substituted pyrimidine derivative characterized by the presence of a 4-methoxyphenyl group at the 5-position of the pyrimidine ring. This structural feature enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group contributes to improved solubility and electronic properties, making it valuable for applications in medicinal chemistry, particularly in the development of bioactive compounds. Its well-defined molecular structure allows for precise modifications, facilitating its use in heterocyclic chemistry and drug discovery. The compound’s stability and reactivity profile make it a reliable building block for constructing more complex molecular architectures.
Pyrimidine, 5-(4-methoxyphenyl)- structure
69491-47-0 structure
Product Name:Pyrimidine, 5-(4-methoxyphenyl)-
CAS No:69491-47-0
MF:C11H10N2O
MW:186.20990228653
CID:1737152
PubChem ID:4188106
Update Time:2025-10-18

Pyrimidine, 5-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 5-(4-methoxyphenyl)-
    • 5-(4-METHOXYPHENYL)PYRIMIDINE
    • DTXSID20400523
    • MFCD06801979
    • SB56118
    • 69491-47-0
    • AKOS004117394
    • MDL: MFCD06801979
    • Inchi: 1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8H,1H3
    • InChI Key: YTXBYDLGLGAHBY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=CN=CN=C1

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • PSA: 35.01

Pyrimidine, 5-(4-methoxyphenyl)- Pricemore >>

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Additional information on Pyrimidine, 5-(4-methoxyphenyl)-

Pyrimidine, 5-(4-methoxyphenyl)- (CAS No. 69491-47-0): A Versatile Heterocyclic Compound in Modern Research

Pyrimidine, 5-(4-methoxyphenyl)- (CAS No. 69491-47-0) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. The pyrimidine core, a six-membered ring with two nitrogen atoms, is a fundamental building block in nucleic acids and bioactive molecules. The addition of a 4-methoxyphenyl group at the 5-position enhances its potential for diverse applications, ranging from drug development to organic electronics. This article explores the properties, synthesis, and emerging applications of this compound, while addressing trending topics like sustainable synthesis and AI-driven molecular design.

The CAS No. 69491-47-0 identifier ensures precise identification of Pyrimidine, 5-(4-methoxyphenyl)- in global chemical databases. Researchers often search for “pyrimidine derivatives in drug discovery” or “methoxyphenyl-substituted heterocycles”, reflecting its relevance in medicinal chemistry. Recent studies highlight its role as a scaffold for kinase inhibitors and antimicrobial agents, aligning with the growing demand for targeted therapies and antibiotic alternatives. Its electron-rich aromatic system also makes it a candidate for organic light-emitting diodes (OLEDs), a hot topic in green energy solutions.

Synthetic routes to Pyrimidine, 5-(4-methoxyphenyl)- often involve condensation reactions or cross-coupling methodologies. Innovations like microwave-assisted synthesis and catalysis have improved yields and reduced environmental impact, addressing the green chemistry trend. Analytical techniques such as NMR and HPLC-MS are critical for purity verification, a key concern for industries prioritizing quality control and regulatory compliance.

Beyond pharmaceuticals, this compound’s photophysical properties are explored in optoelectronic materials, responding to the surge in searches for flexible electronics and wearable technology. Its stability under physiological conditions further fuels interest in bioconjugation and probe design for diagnostic imaging. As AI tools like predictive molecular modeling accelerate compound screening, Pyrimidine, 5-(4-methoxyphenyl)- is increasingly studied in silico for structure-activity relationships (SAR).

In summary, Pyrimidine, 5-(4-methoxyphenyl)- (CAS No. 69491-47-0) exemplifies the intersection of traditional chemistry and cutting-edge applications. Its adaptability to drug design, material science, and sustainable methodologies positions it as a compound of enduring scientific and industrial value. Future research may focus on scalable production and multifunctional derivatives, ensuring its relevance in an innovation-driven market.

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